3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol
Description
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a heterocyclic compound featuring a fused triazolo[4,3-b]pyridazine core substituted at position 3 with a pyridin-4-yl group and at position 6 with a thiol (-SH) moiety. Its molecular formula is C${10}$H$7$N$_6$S (estimated molecular weight: 265.27 g/mol).
Properties
IUPAC Name |
3-pyridin-4-yl-5H-[1,2,4]triazolo[4,3-b]pyridazine-6-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N5S/c16-9-2-1-8-12-13-10(15(8)14-9)7-3-5-11-6-4-7/h1-6H,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPBWFNGAXYNEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2NC1=S)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes, followed by cyclization to form the triazolopyridazine core . The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high throughput and cost-effectiveness in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.
Substitution: The nitrogen atoms in the triazole and pyridazine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions, often in the presence of a base or catalyst to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides or sulfonic acids, while nucleophilic substitution can lead to a variety of substituted triazolopyridazine derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with unique electronic and optical properties, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interfere with cellular signaling pathways, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
The triazolo[4,3-b]pyridazine core is structurally analogous to purines, enabling interactions with enzymes and receptors. Key comparisons with derivatives are outlined below:
Structural Modifications and Substituent Effects
Key Observations :
- Thiol vs. Thioether : The thiol group in the target compound offers greater nucleophilicity compared to thioether derivatives (e.g., ), enabling disulfide bond formation or metal chelation .
- Pyridinyl vs. Phenyl : Pyridinyl substituents (e.g., 3-pyridin-4-yl) improve solubility and target affinity over phenyl analogs due to hydrogen-bonding capabilities .
- Piperazinyl/Indole Modifications : Bulkier substituents (e.g., piperazinyl in ) enhance binding to bromodomains (BRD4), while indole derivatives exhibit CNS activity .
Physicochemical Properties
- Solubility : The thiol group in the target compound likely improves aqueous solubility compared to methyl or phenyl analogs. For example, 3-((pyridin-2-ylmethyl)thio) derivatives exhibit 33.7 µg/mL solubility at pH 7.4 .
- Stability : Thiols are prone to oxidation, necessitating stabilization strategies (e.g., prodrug formulations) absent in ether or amine derivatives .
Biological Activity
3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol is a compound of significant interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole and pyridazine moiety, which are known to contribute to various pharmacological effects. The presence of the thiol group may enhance its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases and modulate cellular pathways:
- Kinase Inhibition : Research indicates that compounds within this structural class can act as inhibitors of c-Met kinase, which is implicated in cancer progression. For instance, related compounds have shown IC50 values in the nanomolar range against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells .
- Cell Cycle Modulation : Studies have demonstrated that these compounds can induce cell cycle arrest and apoptosis in cancer cells. For example, dose-dependent experiments showed significant apoptotic effects in treated cells through mechanisms involving mitochondrial pathways and caspase activation .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Compound | Target | Cell Line | IC50 (μM) | Effect |
|---|---|---|---|---|
| This compound | c-Met Kinase | A549 | 0.090 | Inhibition |
| Related Compound 22i | c-Met Kinase | MCF-7 | 0.15 | Anti-tumor activity |
| Related Compound 12e | c-Met Kinase | HeLa | 2.73 | Cytotoxicity |
Case Studies
- Inhibition Studies : A study evaluating a series of triazolo-pyridazine derivatives found that one compound exhibited potent inhibition of c-Met kinase with an IC50 value comparable to established inhibitors like Foretinib. This highlights the therapeutic potential of these compounds in targeting specific oncogenic pathways .
- Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of various triazolo derivatives against multiple cancer cell lines. The results indicated that several compounds induced significant cell death while maintaining low toxicity towards normal cells, suggesting a favorable therapeutic index for further development .
Q & A
Q. Basic Characterization
- Elemental Analysis : Confirm stoichiometry (e.g., C, H, N percentages) with deviations <0.4% from theoretical values .
- Spectroscopy :
Q. Advanced Techniques
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., S···N interactions stabilizing the thiol tautomer) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 272.0821 for C₁₁H₈N₆S) with <3 ppm error .
What strategies are effective for modulating the electronic properties of triazolo[4,3-b]pyridazine derivatives to enhance biological activity?
Basic Substituent Effects
Introducing electron-donating groups (e.g., -OCH₃) at the pyridinyl ring increases electron density on the triazole core, enhancing binding to hydrophobic enzyme pockets . Conversely, electron-withdrawing groups (e.g., -NO₂) improve oxidative stability but may reduce solubility.
Advanced Computational Design
Density Functional Theory (DFT) calculations predict frontier molecular orbitals (HOMO/LUMO) to guide substituent placement. For example, -SCH₃ at position 6 lowers LUMO energy by 0.8 eV, facilitating nucleophilic attack in enzyme inhibition . Molecular docking (AutoDock Vina) identifies optimal binding poses with kinases (e.g., CDK2, ΔG = -9.2 kcal/mol) .
How do solvent and temperature conditions influence the cyclization efficiency during the synthesis of triazolo[4,3-b]pyridazine cores?
Basic Reaction Optimization
Cyclization in glacial acetic acid at 120°C for 6 hours achieves yields >85% . Polar aprotic solvents (e.g., DMF) reduce side reactions but require anhydrous conditions. Ethanol/water mixtures (3:1 v/v) balance solubility and reactivity for intermediates .
Advanced Mechanistic Insights
Kinetic studies (HPLC monitoring) reveal a second-order dependence on hydrazine intermediate concentration. Activation energy (Eₐ) for cyclization is ~75 kJ/mol, indicating temperature sensitivity. Microwave irradiation (150°C, 20 min) lowers Eₐ to 60 kJ/mol via dielectric heating .
What computational methods are employed to predict the reactivity and docking interactions of this compound with biological targets?
Q. Basic Docking Protocols
- Software : AutoDock, Schrödinger Suite.
- Targets : Kinases (e.g., EGFR, VEGFR2) and oxidoreductases (e.g., COX-2).
- Validation : RMSD <2.0 Å compared to crystallographic poses .
Q. Advanced Quantum Studies
- Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns (GROMACS). Thiol tautomer shows stronger hydrogen bonding with catalytic cysteine residues (e.g., in thioredoxin reductase) .
- QSAR Models : Hammett σ constants correlate substituent effects with IC₅₀ values (R² = 0.91) .
How can contradictory data regarding the antimicrobial efficacy of triazolo[4,4-b]pyridazine derivatives be resolved?
Q. Basic Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
